Cas no 147402-53-7 (Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-)

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- structure
147402-53-7 structure
Product Name:Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
CAS No:147402-53-7
MF:C9H14N2O
MW:166.220262050629
CID:149442
PubChem ID:119380
Update Time:2025-04-19

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- Chemical and Physical Properties

Names and Identifiers

    • Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • 3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole
    • ABT 418
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- (9CI)
    • 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • 3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole
    • CHEMBL274525
    • 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
    • (S)-1-Methyl-2-(3-methyl-isoxazol-5-yl)-pyrrolidinium
    • Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-, (S)-
    • SDCCGSBI-0633691.P001
    • (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
    • 147402-53-7
    • A-81418
    • ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • (s)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole
    • NCGC00165725-02
    • NCGC00165725-04
    • Isoxazole, 3-methyl-5-((2S)-1-methyl-2-pyrrolidinyl)-
    • NCGC00165725-01
    • AKOS006273438
    • 3-METHYL-5-((2S)-1-METHYLPYRROLIDIN-2-YL)-1,2-OXAZOLE
    • 3-Methyl-5-(1methyl-2(S)-pyrrolidinyl)isoxazole
    • DTXSID10163711
    • B9I6MZL7BW
    • Abt-418
    • UNII-B9I6MZL7BW
    • starbld0007485
    • SCHEMBL194161
    • BDBM50035398
    • Q4650418
    • 3-Methyl-5-((S)-1-methyl-pyrrolidin-2-yl)-isoxazole
    • DB-287746
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • GLXC-02111
    • Inchi: 1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1
    • InChI Key: ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • SMILES: O1C(=CC(C)=N1)[C@@H]1CCCN1C

Computed Properties

  • Exact Mass: 166.11072
  • Monoisotopic Mass: 166.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Density: 1.063
  • Boiling Point: 249.2°Cat760mmHg
  • Flash Point: 104.5°C
  • Refractive Index: 1.505
  • PSA: 29.27
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited